4-ethyl-7,8-dihydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

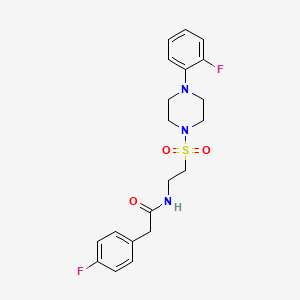

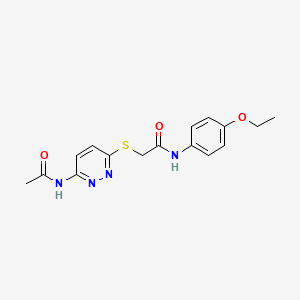

“4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is a chemical compound with the CAS Number: 19040-66-5 . It has a molecular weight of 206.2 .

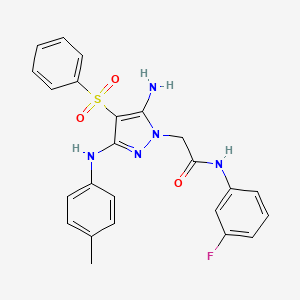

Molecular Structure Analysis

The InChI code for “4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is 1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 .Physical And Chemical Properties Analysis

The storage temperature for “4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is 28 C .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

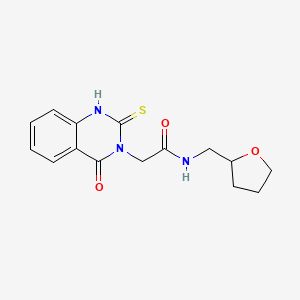

A study by Wang et al. (2015) demonstrates the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method offers several advantages, including mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang, Ye, Zuo, & Luo, 2015).

Boominathan et al. (2011) reported an efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, showcasing the potential of these compounds in medicinal chemistry due to their structural diversity and biological relevance (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Antimicrobial and Biological Activity

Banoji et al. (2022) developed a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity, highlighting the therapeutic potential of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one derivatives in combating microbial infections (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

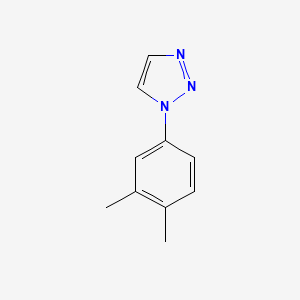

Patjana et al. (2019) isolated compounds from Xylaria sp. SWUF09-62 fungus, including 6-ethyl-7,8-dihydroxy-4H-chromen-4-one, which exhibited anti-inflammatory properties and cytotoxicity against cancer cells, suggesting its application in developing anti-cancer agents (Patjana, Jantaharn, Katrun, Mongkolthanaruk, Suwannasai, Senawong, Tontapha, Amornkitbumrung, & McCloskey, 2019).

Environmental and Green Chemistry

Dekamin et al. (2013) showcased the preparation of 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl in an environmentally friendly approach, emphasizing the role of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one derivatives in promoting green chemistry principles (Dekamin, Eslami, & Maleki, 2013).

Wirkmechanismus

Target of Action

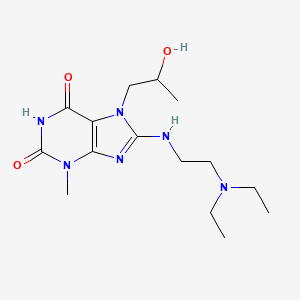

It’s known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties . For instance, some coumarins have been found to target SIRT2, a protein involved in cellular processes like aging and inflammation .

Mode of Action

Coumarin derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .

Result of Action

Coumarin derivatives have been known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

4-ethyl-7,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQDEMPEVPICJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)

![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)